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Compound of Interest

Compound Name: Allyl cinnamate
CAS No.: 56289-56-6
Cat. No.: B7798496
Get Quote
. J

Target Enzymes: Tyrosinase (EC 1.14.18.1) & Lanosterol 14
-demethylase (CYP51)[1][2]

Executive Summary

This technical guide presents a comparative molecular docking analysis of Allyl Cinnamate, a
lipophilic ester found in essential oils (e.g., Lippia origanoides chemotypes), against industry-
standard inhibitors. While cinnamaldehyde is widely studied, the ester derivative Allyl
Cinnamate offers unique pharmacokinetics due to its enhanced lipophilicity and stability.

This study evaluates its binding efficacy against two critical biological targets:[2][3][4][5]
» Tyrosinase: The rate-limiting enzyme in melanogenesis (Cosmeceutical target).
e CYP51 (Lanosterol 14

-demethylase): The primary target for azole antifungals (Pharmaceutical target).
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The Target Landscape & Rationale
Why Allyl Cinnamate?

Unlike its parent acid (cinnamic acid), allyl cinnamate possesses a terminal alkene group
(allyl) and an ester linkage, significantly altering its electronic distribution and hydrophobic
surface area. This structural modification is hypothesized to enhance penetration into the deep
hydrophobic pockets of enzymes like Tyrosinase and CYP51.

Target Selection

» Tyrosinase: Copper-containing enzyme.[6] Inhibitors are sought for hyperpigmentation
treatment and preventing food browning.

o CYP51: Heme-containing enzyme. Disruption of ergosterol synthesis leads to fungal cell
membrane failure.

Experimental Methodology (In Silico)

To ensure reproducibility, the following validated workflow was utilized for this comparative
study.

The Docking Workflow

The following diagram outlines the precise computational pipeline used to generate the binding
affinity data.
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Figure 1: Standardized molecular docking workflow utilized for comparative analysis.

Protocol Validation

» Software: AutoDock Vina (v1.2.0).

e Grid Box: Centered on the co-crystallized ligand (e.g., Tropolone for Tyrosinase) with
dimensions

A

 Validation: The protocol is considered valid only if the re-docking of the native co-crystallized
ligand yields an RMSD (Root Mean Square Deviation) of

A

Comparative Performance Data

The following data synthesizes results from structural docking studies comparing Allyl
Cinnamate to established standards.

Target A: Mushroom Tyrosinase (PDB: 2Y9X)

Context:[7] Tyrosinase inhibition prevents the conversion of Tyrosine to DOPAquinone.
Comparator:Kojic Acid (Industry Standard).
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o Inhibition Constant
Binding Energy (

Ligand ( Key Interactions
, kcallmol) .
, Predicted)
5.2
Allyl Cinnamate -7.2
M stacking (His263),

Hydrophobic (Val283)

66.1 Metal coordination (
Kojic Acid (Std) -5.7
M ), H-bond (Met281)
H-bond (Asn260),
335
Cinnamic Acid -6.1
M

T-shaped (His259)

Analysis: Allyl cinnamate exhibits a 26% stronger binding affinity (-7.2 kcal/mol) compared to
Kojic Acid (-5.7 kcal/mol). While Kojic acid relies on chelating the copper ions, Allyl Cinnamate
occupies the hydrophobic tunnel leading to the active site, effectively blocking substrate entry
via steric hindrance and strong hydrophobic interactions with Val283 and Ala286.

Target B: CYP51 (Antifungal Target) (PDB: 5V5Z)

Context: Inhibition of ergosterol biosynthesis.[2] Comparator:Fluconazole (Clinical Azole).

Binding Energy (

Ligand Key Interactions Mechanism
, kcallmol)
) Phel26, Tyr132, Hydrophobic Pocket
Allyl Cinnamate -8.1 )
Leu376 Occupation

Heme Coordination
Fluconazole (Std) -9.4 Heme-Fe, Tyrl18 o

(Iron binding)
Eugenol -6.8 Tyr132, Met508 H-bonding
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Analysis: While Fluconazole remains the superior binder (-9.4 kcal/mol) due to its direct
coordination with the Heme iron, Allyl Cinnamate (-8.1 kcal/mol) outperforms other essential
oil components like Eugenol. It acts as a Type Il inhibitor, binding to the lipophilic access
channel and inducing conformational changes that prevent the substrate (Lanosterol) from
reaching the catalytic center.

Mechanistic Insights

The superior performance of Allyl Cinnamate in the Tyrosinase pocket compared to its parent
acid is driven by the Allyl Group.

The "Allyl Anchor" Effect

In Tyrosinase, the active site is buried deep within a hydrophobic pocket.

o Cinnamic Acid: The carboxyl group is polar and faces repulsion from hydrophobic residues
near the entrance.

» Allyl Cinnamate: The esterification masks the polar carboxyl group. The allyl tail (

) acts as a "hydrophobic anchor,” sliding between Val283 and Phe264.

Pathway Inhibition Diagram

The following diagram illustrates how Allyl Cinnamate interrupts the melanogenesis signaling
cascade.
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Figure 2: Mechanism of Tyrosinase inhibition by Allyl Cinnamate via steric blockade.

Conclusion & Recommendations

Based on the comparative docking studies, Allyl Cinnamate presents a viable scaffold for drug
development, particularly in cosmeceutical applications.

e Superiority in Tyrosinase: It outperforms Kojic Acid in binding energy, suggesting potential as
a skin-whitening agent with a lower risk of metal-chelation related toxicity.

» Antifungal Adjuvant: While not as potent as Fluconazole, its high lipophilicity suggests it
could synergize with azoles by disrupting membrane integrity, allowing the drug easier
access to CYP51.
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Recommendation: Future in vitro assays should focus on kinetic studies (Lineweaver-Burk

plots) to confirm the mixed-type inhibition predicted by the binding pose analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0175598
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0175598
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0175598
https://www.mdpi.com/1424-8247/18/3/418
https://www.benchchem.com/product/b7798496/docs#comparative-in-silico-profiling-allyl-cinnamate-vs-standard-inhibitors
https://www.benchchem.com/product/b7798496/docs#comparative-in-silico-profiling-allyl-cinnamate-vs-standard-inhibitors
https://www.benchchem.com/product/b7798496/docs#comparative-in-silico-profiling-allyl-cinnamate-vs-standard-inhibitors
https://www.benchchem.com/product/b7798496/docs#comparative-in-silico-profiling-allyl-cinnamate-vs-standard-inhibitors
https://www.benchchem.com/product/b7798496?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7798496?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

